2-(3-Chlorophenyl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNKFDLSIDBLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Chlorophenyl Imidazo 1,2 a Pyridine and Its Derivatives
Classical Approaches to Imidazo[1,2-a]pyridine (B132010) Ring System Construction
Traditional methods for constructing the imidazo[1,2-a]pyridine core have been foundational in heterocyclic chemistry. These approaches typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.
Condensation Reactions with 2-Aminopyridines
One of the most established methods for the synthesis of the imidazo[1,2-a]pyridine ring system is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused heterocyclic system.
For the specific synthesis of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine, this would involve the reaction of 2-aminopyridine with 2-bromo-1-(3-chlorophenyl)ethan-1-one. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or DMF, often with the addition of a base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. While this method is robust, its primary limitation lies in the availability and stability of the requisite α-haloketones, which can be lachrymatory and difficult to handle. nih.gov
Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and operational simplicity. For the synthesis of imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example. beilstein-journals.orgnih.govmdpi.com
The GBB reaction is a three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov To synthesize a derivative like this compound, the reaction would utilize 2-aminopyridine, 3-chlorobenzaldehyde, and a suitable isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate or p-toluenesulfonic acid. nih.gov The versatility of the GBB reaction allows for the introduction of diversity at three positions of the imidazo[1,2-a]pyridine core by varying the starting components.
| Aldehyde | Isocyanide | Catalyst | Yield (%) | Reference |
| 3-Chlorobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | Moderate to Good | nih.gov |
| 3-Chlorobenzaldehyde | Cyclohexyl isocyanide | p-TsA·H₂O | Moderate to Good | nih.gov |
| 3-Chlorobenzaldehyde | 4-Chlorophenyl isocyanide | Sc(OTf)₃ | Moderate to Good | nih.gov |
Table 1: Examples of Groebke–Blackburn–Bienaymé reactions for the synthesis of this compound derivatives.
Contemporary Synthetic Strategies for Imidazo[1,2-a]pyridines
Modern synthetic methods have focused on improving the efficiency, scope, and environmental footprint of imidazo[1,2-a]pyridine synthesis. These strategies often employ catalytic systems to achieve transformations that are not possible through classical methods.
Oxidative Coupling Reactions
Oxidative coupling reactions have become a valuable strategy for the formation of C-N and C-C bonds in the synthesis of imidazo[1,2-a]pyridines. These reactions often proceed via C-H activation, avoiding the need for pre-functionalized starting materials. A common approach involves the coupling of 2-aminopyridines with ketones or terminal alkynes under oxidative conditions.
For instance, the synthesis of this compound can be achieved through the copper-catalyzed aerobic oxidative coupling of 2-aminopyridine and 1-(3-chlorophenyl)ethan-1-one. organic-chemistry.org Another approach utilizes an iodine-mediated oxidative cross-coupling of 2-aminopyridine with a terminal alkyne like 1-chloro-3-ethynylbenzene (B1583893) under metal-free conditions. rsc.org These methods are attractive due to their use of readily available starting materials and often milder reaction conditions. rsc.orgresearchgate.net
| Coupling Partner | Catalyst/Mediator | Oxidant | Key Features | Reference |
| 1-(3-Chlorophenyl)ethan-1-one | CuI | Air (O₂) | Aerobic, C-H activation | organic-chemistry.org |
| 1-Chloro-3-ethynylbenzene | I₂ | - | Metal-free, direct annulation | rsc.org |
| 2-Aminopyridine / N-aryl glycine | CsPbBr₃ | Visible Light | Photocatalytic, aminomethylation | mdpi.com |
Table 2: Examples of oxidative coupling strategies for imidazo[1,2-a]pyridine synthesis.
Tandem Reactions
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer an elegant and efficient approach to complex molecules. rsc.org The synthesis of functionalized imidazo[1,2-a]pyridines can be achieved through such processes. For example, a tandem reaction sequence can be initiated by a GBB reaction to form the imidazo[1,2-a]pyridine core, which then undergoes a subsequent transformation in the same pot. beilstein-journals.orgnih.govbeilstein-journals.org
Another example involves a one-pot reaction between 2-aminopyridines and Morita-Baylis-Hillman (MBH) acetates of nitroalkenes, which proceeds through a cascade inter- and intramolecular double aza-Michael addition to yield functionalized imidazo[1,2-a]pyridines. researchgate.net These tandem strategies are highly valuable for building molecular complexity in a time- and resource-efficient manner.
Metal-Catalyzed and Metal-Free Approaches
The synthesis of the imidazo[1,2-a]pyridine ring system can be broadly categorized into metal-catalyzed and metal-free approaches, each with its own advantages.
Metal-Catalyzed Approaches: Transition metals such as copper, palladium, iron, and gold play a significant role in modern synthetic methodologies for imidazo[1,2-a]pyridines. nih.gov Copper catalysts are widely used in three-component domino reactions of 2-aminopyridines, aldehydes, and terminal alkynes (A³-coupling) to afford 3-substituted-2-aryl-imidazo[1,2-a]pyridines. nih.govacs.org Palladium catalysts are also employed in various cross-coupling and C-H functionalization reactions to build and decorate the imidazo[1,2-a]pyridine scaffold. These metal-catalyzed reactions often exhibit high efficiency and broad substrate scope. researchgate.net
Metal-Free Approaches: In recent years, there has been a growing emphasis on developing metal-free synthetic methods to enhance the sustainability of chemical processes. Several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been reported. These include iodine-promoted reactions, which can catalyze the condensation of 2-aminopyridines with ketones or the oxidative coupling with alkynes. nih.govrsc.org Catalyst-free conditions have also been achieved for certain condensation reactions, for example, by using microwave irradiation or by performing the reaction in eco-friendly solvents like water. nih.gov Furthermore, visible light-promoted photocatalytic methods, often using organic dyes as catalysts, have emerged as a green alternative for C-H functionalization of the imidazo[1,2-a]pyridine core. mdpi.com
| Approach | Catalyst/Reagent | Reaction Type | Advantages | Reference |
| Metal-Catalyzed | CuI / NaHSO₄·SiO₂ | Three-component domino | High efficiency, good yields | nih.gov |
| Cu(II)-Ascorbate | A³-Coupling in micelles | Green, aqueous media | acs.org | |
| Metal-Free | Iodine | Oxidative Cyclization | Avoids transition metals | nih.govrsc.org |
| Graphene Oxide | Condensation | Heterogeneous catalyst | nih.gov | |
| None (on-water) | Condensation | Environmentally benign | nih.gov |
Table 3: Comparison of Metal-Catalyzed and Metal-Free Synthetic Approaches.
Electrochemical Synthesis Approaches
Electrochemical synthesis has emerged as a powerful and environmentally benign tool for the construction and functionalization of heterocyclic compounds like imidazo[1,2-a]pyridines. researchgate.net This approach utilizes electrons as traceless reagents, often obviating the need for harsh chemical oxidants or reductants and proceeding under mild conditions. researchgate.netresearchgate.net
Electrochemical oxidative cross-coupling represents a green and atom-economical strategy for synthesizing valuable organic compounds. rsc.org For instance, an electrochemical method for the C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates has been developed. rsc.org This metal-free protocol provides a direct route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines in yields up to 94%. rsc.org Similarly, electro-oxidative chlorination and bromination of imidazo[1,2-a]pyridines have been achieved using sodium chloride or sodium bromide, offering a metal-free pathway to C3-halogenated derivatives. researchgate.net
A highly efficient co-electrolysis of 2-aminopyridines and α-bromoketones has been developed in a simple undivided cell to directly produce 3-bromoimidazo[1,2-a]pyridines. researchgate.net This domino condensation/bromination sequence proceeds without any external chemical oxidant and is readily scalable. researchgate.net Furthermore, an electrochemically initiated intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines, using catalytic hydriodic acid as a redox mediator, provides an efficient synthesis of imidazo[1,2-a]pyridines under environmentally benign conditions. rsc.org This reaction proceeds in low-toxicity ethanol and exhibits high atom economy. rsc.org
| Electrochemical Method | Reactants | Product Type | Key Features | Yield |
| C3-Sulfonylation | Imidazo[1,2-a]pyridines, Sodium benzenesulfinates | 3-(Arylsulfonyl)imidazo[1,2-a]pyridines | Metal-free, Atom-economical | Up to 94% rsc.org |
| C3-Halogenation | Imidazo[1,2-a]pyridines, NaCl or NaBr | 3-Chloro/Bromo-imidazo[1,2-a]pyridines | Metal-free | Not specified researchgate.net |
| Domino Condensation/Bromination | 2-Aminopyridines, α-Bromoketones | 3-Bromoimidazo[1,2-a]pyridines | Oxidant-free, Scalable | Good to excellent researchgate.net |
| C-N Formation/Cyclization | Ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridines | Low toxicity solvent, High atom economy | Moderate to excellent rsc.org |
Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to develop more sustainable and efficient processes. ccspublishing.org.cnnih.gov These strategies focus on minimizing waste, avoiding hazardous reagents, improving energy efficiency, and utilizing renewable resources. nih.gov
Key green synthetic approaches for imidazo[1,2-a]pyridines include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, saving time, solvents, and energy. ccspublishing.org.cnbio-conferences.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, is widely used for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgresearchgate.net
Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water or bio-based solvents such as eucalyptol (B1671775) is a core principle of green chemistry. researchgate.netorganic-chemistry.orgyork.ac.uk An ultrasound-assisted C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines has been successfully performed in water. organic-chemistry.org
Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or with a non-toxic, recyclable catalyst is highly desirable. acs.orgnih.gov Several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been reported, often under mild conditions. acs.orgyork.ac.uk
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ccspublishing.org.cnbio-conferences.orgorganic-chemistry.org Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing imidazo[1,2-a]pyridine derivatives. bio-conferences.org
| Green Chemistry Approach | Example Reaction | Advantages | Reference |
| Multicomponent Reactions | Groebke–Blackburn–Bienaymé reaction | One-pot synthesis, atom economy, reduced waste | acs.orgresearchgate.net |
| Green Solvents | Ultrasound-assisted synthesis in water | Environmentally benign, reduced toxicity | organic-chemistry.org |
| Catalyst-Free Synthesis | Reaction of α-bromo/chloroketones with 2-aminopyridines | Avoids metal contamination, simplifies purification | bio-conferences.org |
| Microwave-Assisted Synthesis | One-pot, ligand-free, Pd(OAc)₂-catalyzed reaction | Rapid, energy efficient, higher yields | organic-chemistry.org |
Regioselective Synthesis of Substituted Imidazo[1,2-a]pyridines
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the position and nature of substituents on the heterocyclic core. lookchem.com Therefore, developing regioselective synthetic methods to introduce functional groups at specific positions, particularly C-2 and C-3, is a primary focus of synthetic chemists.
The most common and direct route to 2-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.orglookchem.com This method allows for the introduction of a wide variety of substituents at the 2-position, depending on the structure of the α-halocarbonyl reactant. For instance, reacting 2-aminopyridine with 2-bromo-1-(3-chlorophenyl)ethan-1-one would yield this compound.
Variations of this approach include using different coupling partners and reaction conditions. For example, molecular iodine can catalyze the synthesis of 2-substituted derivatives from pyridines and oxime esters. acs.org Tandem reactions involving gem-dibromovinyl substrates have also been employed for the regioselective synthesis of 2-substituted imidazo[1,2-a]pyridines. researchgate.net
The C-3 position of the imidazo[1,2-a]pyridine ring is nucleophilic, making it a prime target for electrophilic substitution and C-H functionalization reactions. nih.gov A plethora of methods have been developed for the regioselective introduction of substituents at this position. nih.govresearchgate.net
Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized substrates. nih.gov These reactions include:
Formylation: Visible light-induced, rose bengal-catalyzed C3-formylation using tetramethylethylenediamine (TMEDA) provides the corresponding aldehydes in high yields. mdpi.com
Alkoxycarbonylation: Introduction of ester groups at the C-3 position can be achieved using carbazates under visible light photocatalysis. mdpi.com
Cyanomethylation and Aminoalkylation: These functionalizations can also be accomplished using visible light-promoted protocols. mdpi.com
Other one-pot, three-component syntheses can also yield 3-substituted products regiospecifically. researchgate.net For example, reacting 2-aminopyridines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes provides 3-substituted imidazo[1,2-a]pyridines in good yields. researchgate.net Additionally, formimidamide chemistry offers a facile, metal-free route to 3-aryl, 3-alkenyl, and 3-alkynyl substituted imidazo[1,2-a]pyridines from readily available starting materials. rsc.orgnih.gov
Synthesis of Specific this compound Analogs
Once the this compound core is synthesized, further diversification can be achieved through functionalization at the C-3 position. C3-alkylation is a particularly important transformation for creating analogs with potentially enhanced biological properties. exlibrisgroup.com
Several methods have been developed for the C3-alkylation of 2-arylimidazo[1,2-a]pyridines:
Rhodium(II)-Catalyzed Alkylation: A regioselective C3-alkylation can be achieved by reacting 2-arylimidazo[1,2-a]pyridines with aryl α-diazoesters in the presence of a Rh(II) catalyst at room temperature. researchgate.net This method provides C3-ethoxycarbonylmethylated products in good to excellent yields. researchgate.net
Reaction with para-Quinone Methides (p-QMs): A metal- and additive-free C3-alkylation has been realized through the 1,6-nucleophilic addition of imidazo[1,2-a]pyridines to p-QMs under mild conditions, affording products in excellent yields. researchgate.net
Three-Component Aza-Friedel–Crafts Reaction: Using Y(OTf)₃ as a Lewis acid catalyst, a simple and efficient three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and amines has been developed for the synthesis of C3-alkylated derivatives. dntb.gov.uanih.govresearchgate.net This method features a broad substrate scope and high atomic economy. dntb.gov.uanih.gov
Reaction with Donor-Acceptor (DA) Cyclopropanes: A Lewis acid-catalyzed reaction of imidazo[1,2-a]pyridines with DA-cyclopropanes leads to C3-alkylated products through nucleophilic ring-opening. acs.org This represents the first report of using DA-cyclopropanes for the C3-H alkylation of this scaffold. acs.org
| Alkylation Method | Alkylating Agent | Catalyst/Conditions | Key Features | Reference |
| Rh(II)-Catalyzed Alkylation | Aryl α-diazoesters | Rh(II) catalyst, room temperature | Regioselective, good to excellent yields | researchgate.net |
| Reaction with p-QMs | para-Quinone Methides | Metal- and additive-free, mild conditions | Excellent yields, broad scope | researchgate.net |
| Aza-Friedel–Crafts Reaction | Aldehydes, Amines | Y(OTf)₃ (Lewis acid) | Three-component, high atom economy | dntb.gov.uanih.gov |
| Reaction with DA-Cyclopropanes | Donor-Acceptor Cyclopropanes | Lewis acid, 100 °C | Novel method, good to excellent yields | acs.org |
C3-Sulfurization of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridines
The introduction of a sulfur functional group at the C3 position of the imidazo[1,2-a]pyridine scaffold is a significant transformation, yielding compounds with potential applications in medicinal chemistry and materials science. exlibrisgroup.comresearchgate.net This process, known as C3-sulfenylation or sulfurization, can be achieved through various synthetic strategies, often involving the reaction of an activated imidazo[1,2-a]pyridine with a sulfur-containing electrophile or a one-pot reaction combining the core synthesis with the C-S bond formation. exlibrisgroup.com
A facile and efficient one-pot annulation strategy has been developed for the synthesis of C3-sulfurized imidazolo[1,2-a]pyridines. This method involves the reaction of α-bromoketones, aminopyridines, and a sulfur source, such as benzothiazole, to afford the desired imidazole [1,2-a]pyridine sulfides in moderate to good yields. acs.org The reaction proceeds through the formation of both C–N and C–S bonds in a single operation. acs.org
An example of this methodology is the synthesis of 2-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)thio)benzo[d]thiazole, a structurally related analogue of the target compound. The reaction demonstrates the feasibility of introducing a complex thioether at the C3 position. acs.org While this specific example utilizes a 4-chlorophenyl group, the methodology is broadly applicable to various substituted phenyl groups, including the 3-chloro derivative. The reaction is noted for its operational simplicity and wide substrate scope. acs.org
Table 1: Synthesis of a C3-Sulfurized 2-Arylimidazo[1,2-a]pyridine Derivative acs.org
This direct C-H functionalization approach is advantageous as it avoids the pre-functionalization of the imidazo[1,2-a]pyridine core, making the process more atom- and step-economical.
Incorporation into Hybrid Structures
The this compound scaffold serves as a valuable building block for the creation of more complex, hybrid molecules. The C3 position is particularly nucleophilic, making it a prime site for functionalization to append other molecular entities. nih.gov
One prominent method for creating such hybrid structures is through multicomponent reactions (MCRs). A three-component, catalyst-free, decarboxylative reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can be used to install an arylmethyl group at the C3 position. nih.gov This aza-Friedel–Crafts type reaction allows for the rapid assembly of complex molecules from simple precursors. mdpi.com For instance, reacting 2-phenylimidazo[1,2-a]pyridines bearing various substituents with aldehydes and cyclic amines in the presence of a Lewis acid catalyst like Y(OTf)₃ yields C3-alkylated products in moderate to good yields. mdpi.com
Another strategy involves the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). This acid-catalyzed process can be used to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov The reaction involves the condensation of a 2-aminopyridine with an aldehyde, followed by cyclization with an isocyanide. By using 4-chlorophenyl isocyanide, for example, a chlorophenyl moiety can be incorporated into the final hybrid structure, attached to the C3-amino group. nih.gov This approach has been utilized to create a library of compounds screened for biological activity, highlighting the utility of the imidazo[1,2-a]pyridine core in drug discovery. nih.gov
Table 2: Example of a Three-Component Reaction for Hybrid Structure Synthesis nih.gov
These methods demonstrate the versatility of the this compound core in generating diverse and complex molecular architectures suitable for various applications.
Reaction Conditions and Optimization in Imidazo[1,2-a]pyridine Synthesis
The synthesis of the imidazo[1,2-a]pyridine core, including this compound, can be achieved through several routes, with reaction conditions being a critical factor for achieving high yields and purity. The classic Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone, has been subject to numerous optimizations since its discovery. bio-conferences.org Initial methods required high temperatures (150-200 °C) in a sealed tube, but the inclusion of a base like sodium hydrogen carbonate allows the reaction to proceed under milder conditions with improved efficiency. bio-conferences.org
Modern synthetic approaches often employ catalysts to enhance reaction rates and yields. For instance, a copper(I)-catalyzed oxidative C-N bond cross-coupling reaction has been developed for constructing imidazo[1,2-a]pyridines. researchgate.net Optimization studies for this type of reaction have explored the role of different catalysts, ligands, and bases. Interestingly, it was found that the reaction could proceed efficiently without any ligand or base, simplifying the procedure. researchgate.net
Another area of optimization involves the use of greener and more efficient energy sources and solvents. An iodine-catalyzed three-component reaction of 2-aminopyridine, an acetophenone (B1666503) derivative, and dimedone under ultrasonic irradiation has been developed. nih.govacs.org The optimization of this reaction involved screening various iodine sources (NaI, KI, CuI, ZnI₂, I₂) and solvents. The results indicated that using 20 mol% of molecular iodine (I₂) in water provided the highest yield (79%) in a relatively short time (1 hour). nih.govacs.org The use of water as a solvent and ultrasound irradiation represents a significant move towards more environmentally benign synthetic protocols. nih.gov
Table 3: Optimization of Iodine-Catalyzed Synthesis of an Imidazo[1,2-a]pyridine Derivative nih.gov
NR = No Reaction. Conditions for a model reaction of 2-aminopyridine, acetophenone, and dimedone under ultrasonic conditions.
Furthermore, catalyst- and solvent-free methods have been reported. The reaction of α-bromo/chloroketones with 2-aminopyridines can proceed efficiently at a modest temperature of 60°C without any additives, simplifying the process and contributing to sustainable chemical practices. bio-conferences.org These ongoing efforts in optimizing reaction conditions are crucial for making the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally friendly.
Mechanistic Investigations and Molecular Interactions of 2 3 Chlorophenyl Imidazo 1,2 a Pyridine Analogs
Elucidation of Synthetic Reaction Mechanisms
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is achieved through numerous methodologies, including condensation reactions, multicomponent reactions, and oxidative coupling. rsc.org Mechanistic studies have shed light on the catalytic cycles, intermediates, and transition states involved in these transformations.
Various catalytic systems have been developed to facilitate the synthesis of imidazo[1,2-a]pyridines. Preliminary mechanistic studies of copper-catalyzed aerobic oxidative syntheses suggest that the reaction proceeds via a catalytic Ortoleva-King reaction. organic-chemistry.org In this process, 2-aminopyridine (B139424) reacts with an α-haloketone (or an in-situ generated equivalent) to form an N-phenacylpyridinium halide intermediate, which then undergoes cyclization. e3s-conferences.org
Another approach involves an iron-catalyzed aerobic oxidative cross-dehydrogenative coupling. In this transformation, FeBr₃ acts as a homogeneous Lewis catalyst, and molecular oxygen from the air serves as the principal oxidant, enabling the direct functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes. rsc.org Other proposed mechanisms include a multi-component reaction (MCR) that proceeds through the formation of a protonated imine species from 2-aminopyridine and isatin. nih.gov This is followed by a formal [4+1] cycloaddition with an isocyanide. nih.gov
Several key intermediates have been identified or proposed in the synthesis of the imidazo[1,2-a]pyridine ring system. The Ortoleva-King intermediate is a frequently proposed species, particularly in reactions involving 2-aminopyridines and acetophenones. organic-chemistry.orgresearchgate.netacs.org This intermediate typically forms through the alkylation of the endocyclic nitrogen of 2-aminopyridine. acs.org
In other synthetic routes, distinct intermediates are formed. For instance, a spiro intermediate is generated during certain multi-component reactions, which then undergoes a retro-aza–ene reaction via a researchgate.netnih.gov-hydride shift to yield the aromatic imidazo[1,2-a]pyridine core. nih.gov In syntheses utilizing Bi(OTf)₃ and p-TsOH, a mechanism involving the generation of a benzylic carbocation has been proposed. acs.org This carbocation is attacked by a nitrile, leading to a nitrilium ion intermediate that subsequently undergoes intramolecular cyclization to form the final product. acs.org
Mechanism of Action Studies (Cellular and Molecular Level)
Analogs of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine exert their biological effects by interacting with a wide array of molecular targets, leading to the inhibition of specific enzymes and the modulation of critical cellular signaling pathways.
The versatility of the imidazo[1,2-a]pyridine scaffold allows its derivatives to bind to various biological targets. Certain N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have demonstrated high affinity and selectivity for peripheral benzodiazepine (B76468) receptors (PBR), with some 6,8-disubstituted compounds being over 1000-fold more selective for PBR versus central benzodiazepine receptors (CBR). nih.gov
Other analogs have been identified as potent inhibitors of the IGF-1R tyrosine kinase. nih.gov The nuclear constitutive androstane (B1237026) receptor (CAR) is another target; several derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been found to directly activate human CAR in nanomolar concentrations. nih.gov Additionally, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase, including mutated forms that confer resistance to established drugs like imatinib. nih.gov
Derivatives of imidazo[1,2-a]pyridine are well-documented as potent inhibitors of several enzyme families critical to disease progression, particularly in oncology.
Kinase Inhibition The phosphatidylinositol-3-kinase (PI3K) pathway is a frequent target for these compounds. semanticscholar.org Specifically, the PI3Kα isoform is potently inhibited by numerous imidazo[1,2-a]pyridine derivatives. semanticscholar.orgbohrium.commdpi.com One such compound, substituted with a bioisosteric 1,2,4-oxadiazole (B8745197) group, exhibits potent PI3Kα inhibition with an IC₅₀ of 2 nM. nih.gov Another series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives was found to inhibit PI3Kα, with the most promising compound showing an IC₅₀ of 150 nM. semanticscholar.org A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were also developed as PI3Kα inhibitors, with the most potent compound, 13k, displaying an IC₅₀ value of 1.94 nM. mdpi.com
Beyond PI3Kα, these scaffolds have shown inhibitory activity against other kinases. This includes the inhibition of cyclin-dependent kinases, the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase, and Vaccinia-related kinases 1 and 2 (VRK1 and VRK2). nih.govnih.govresearchgate.net
| Compound Series/Reference | Reported IC₅₀ (PI3Kα) | Selectivity Notes |
|---|---|---|
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine nih.gov | 0.67 µM | - |
| Optimized thiazole (B1198619) derivative 12 researchgate.net | 2.8 nM | Highly selective over other PI3K isoforms |
| Derivative with 1,2,4-oxadiazole group nih.gov | 2 nM | - |
| Compound 35 (2,6,8-substituted) semanticscholar.org | 150 nM | - |
| Compound 13k (quinazoline derivative) mdpi.com | 1.94 nM | - |
Aldehyde Dehydrogenase Inhibition The aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A isoforms, are recognized as markers for cancer stem cells and are significant therapeutic targets. nih.gov A novel class of imidazo[1,2-a]pyridine derivatives has been described as ALDH1A3 inhibitors for the treatment of glioblastoma multiforme (GBM). nih.gov A structure-based optimization led to the development of a series of imidazo[1,2-a]pyridines as ALDH inhibitors, with compound 3f emerging as a submicromolar competitive inhibitor of ALDH1A3. nih.gov These inhibitors show promise in targeting glioblastoma stem-like cells. nih.govresearchgate.net
| Compound | ALDH1A1 IC₅₀ (µM) | ALDH1A2 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) |
|---|---|---|---|
| 3c | > 25 | > 25 | 0.94 ± 0.05 |
| 3f | 4.5 ± 0.3 | > 25 | 0.29 ± 0.02 |
| 3q | 1.3 ± 0.1 | > 25 | 1.1 ± 0.1 |
| 3r | > 25 | > 25 | 2.1 ± 0.2 |
The enzymatic inhibition described above translates into the modulation of key intracellular signaling pathways. The inhibition of PI3Kα by imidazo[1,2-a]pyridine derivatives directly impacts the downstream Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. semanticscholar.orgtbzmed.ac.ir
Studies have demonstrated that treatment with certain imidazo[1,2-a]pyridine compounds leads to a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov This inhibition of the Akt/mTOR pathway can induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.comnih.gov For example, one study found that their lead imidazo[1,2-a]pyridine compound was more effective at reducing phospho-Akt levels than a known reference inhibitor. bohrium.com This demonstrates that imidazo[1,2-a]pyridines can effectively shut down this critical cancer survival pathway. nih.govproquest.com
Induction of Cellular Responses (e.g., Cell Cycle Arrest, Apoptosis)
The imidazo[1,2-a]pyridine scaffold is a core component of various molecules investigated for their potential to induce cellular responses in cancer cells, specifically cell cycle arrest and apoptosis. Research has demonstrated that certain analogs can effectively inhibit cancer cell proliferation by interfering with these fundamental cellular processes.
Studies on a series of imidazo[1,2-a]pyridine compounds, identified as compounds 5, 6, and 7, revealed their inhibitory effects on melanoma and cervical cancer cell lines. nih.govnih.gov These compounds were found to halt cell proliferation with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.govnih.gov Notably, compound 6 was the most potent among the three. nih.govnih.gov Further investigation into its mechanism showed that it induced cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest is often a prelude to apoptosis, or programmed cell death. Compound 6 was also shown to significantly increase the levels of intrinsic apoptosis in the tested cancer cells. nih.govnih.gov The mechanism for this induction was linked to the increased expression of key regulatory proteins, p53 and p21, which are known inhibitors of the cell cycle. nih.gov The apoptotic effect was further confirmed by the observed increase in BCL2 associated X (Bax) protein and active caspase-9, both crucial players in the apoptotic cascade. nih.gov
Similar activities have been observed in breast cancer cells. Analogs designated IP-5 and IP-6 showed strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively. waocp.org The induction of cell cycle arrest is a common mechanism for imidazo[1,2-a]pyridines, often signaled by the activation of p53 and its target, the cyclin-dependent kinase inhibitor p21. waocp.org An increase in p21 and cyclin D1 levels is frequently used as a marker for cell cycle arrest at the G1 stage. waocp.org
| Compound | Cell Line | IC50 Value (µM) | Observed Cellular Response | Reference |
|---|---|---|---|---|
| Compound 6 | Melanoma (A375, WM115), Cervical (HeLa) | 9.7 - 44.6 (range for 5,6,7) | G2/M cell cycle arrest, Intrinsic apoptosis | nih.govnih.gov |
| IP-5 | Breast (HCC1937) | 45 | Cytotoxicity, Apoptosis, Cell cycle arrest | waocp.org |
| IP-6 | Breast (HCC1937) | 47.7 | Cytotoxicity | waocp.org |
Computational Chemistry Applications
Computational chemistry serves as a powerful tool to elucidate the molecular interactions between this compound analogs and their biological targets. Techniques such as molecular docking and molecular dynamics simulations are pivotal in predicting binding modes and understanding the dynamics of these interactions, which in turn supports structure-based drug design. nih.gov
Molecular docking is widely used to predict the preferred orientation of a ligand when bound to a target protein. For imidazo[1,2-a]pyridine derivatives, these simulations have provided insights into their binding affinity and interaction with key amino acid residues within the active sites of various enzymes. For instance, docking studies of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives targeting the human microtubule affinity regulating kinase 4 (MARK4) have been performed. nih.gov These studies help to understand the structural basis for the observed inhibitory activity. nih.gov
In another study, imidazo[1,2-a]pyridine derivatives were docked against oxidoreductase, an important enzyme in breast cancer. One of the compounds exhibited a high binding energy of -9.207 kcal/mol, indicating a strong potential interaction. asianpubs.orgresearchgate.net The simulation revealed key interactions with essential amino acids His 222, Tyr 216, and Lys 270 within the enzyme's active site. asianpubs.orgresearchgate.net Such detailed predictions of binding modes are crucial for optimizing lead compounds to enhance their potency and selectivity. asianpubs.org
| Compound Series | Protein Target | Key Finding / Binding Energy | Interacting Residues | Reference |
|---|---|---|---|---|
| Phenothiazine-containing imidazo[1,2-a]pyridines | MARK4 | Binding constants up to 0.1 x 10⁷ | Not specified | nih.gov |
| Imidazo[1,2-a]pyridine derivative (Compound C) | Oxidoreductase (Breast Cancer) | -9.207 kcal/mol | His 222, Tyr 216, Lys 270 | asianpubs.orgresearchgate.net |
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein target. openpharmaceuticalsciencesjournal.com MD simulations have been employed to study the stability of the complex formed between an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analog and its target, Pantothenate synthase. openpharmaceuticalsciencesjournal.com A simulation was performed for 1.2 nanoseconds using the OPLS-2005 molecular mechanics force field to analyze the dynamic behavior and stability of the ligand-protein complex over time. openpharmaceuticalsciencesjournal.com These simulations are essential for confirming the stability of binding modes predicted by docking and for providing a more accurate understanding of the intermolecular interactions that govern ligand binding. openpharmaceuticalsciencesjournal.com
Structure-based drug design utilizes the three-dimensional structural information of a biological target to design new inhibitors. This approach has been successfully applied to the development of imidazo[1,2-a]pyridine derivatives. nih.gov For example, co-crystal structural information of c-mesenchymal epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) kinases complexed with known inhibitors was used to design novel imidazo[1,2-a]pyridine analogs as dual inhibitors. nih.gov This rational design process led to the identification of an imidazo[1,2-a]pyridine derivative (compound 26) bearing a 6-methylpyridone ring, which demonstrated potent inhibition of both kinases. nih.gov Similarly, an inhibitor of NIMA-related kinase 2 (NEK2) was used as a starting point for structure-based optimization to develop imidazo[1,2-a]pyridine-thiophene derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are relevant in acute myeloid leukemia. nih.gov
Binding Affinity Studies for Receptors and Enzymes
The biological activity of this compound analogs is fundamentally linked to their binding affinity for specific receptors and enzymes. Quantitative binding assays are essential to determine the potency and selectivity of these compounds.
Derivatives of 2-phenyl-imidazo[1,2-a]pyridine have been identified as potent and selective ligands for peripheral benzodiazepine receptors (PBRs). nih.govresearchgate.net In vitro studies showed that compounds designated CB 34, CB 50, and CB 54 effectively competed with the PBR-specific ligand [³H]-PK 11195 for binding to PBRs in brain and ovary membrane preparations. nih.gov These compounds displayed high affinity for PBRs, with Ki values in the nanomolar range, while showing low to no affinity for central benzodiazepine receptors, demonstrating their selectivity. nih.gov
In the context of enzyme inhibition, imidazo[1,2-a]pyridine derivatives have shown high affinity for various kinases. nih.govnih.gov A notable example is a derivative that strongly inhibited both c-Met and VEGFR2 enzyme activities with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov Another series of imidazo[1,2-a]pyridine-thiophene compounds were identified as potent inhibitors of the FLT3 kinase, with the most potent compound exhibiting an IC50 of 0.058 µM. nih.gov These studies underscore the potential of the imidazo[1,2-a]pyridine scaffold in developing high-affinity ligands for diverse biological targets.
| Compound | Target | Assay Type | Affinity / Potency (IC50 / Ki) | Reference |
|---|---|---|---|---|
| CB 34 | Peripheral Benzodiazepine Receptor (PBR) | [³H]-PK 11195 competitive binding | Ki = 2.1 nM (Brain) | nih.gov |
| CB 50 | Peripheral Benzodiazepine Receptor (PBR) | [³H]-PK 11195 competitive binding | Ki = 0.5 nM (Brain) | nih.gov |
| CB 54 | Peripheral Benzodiazepine Receptor (PBR) | [³H]-PK 11195 competitive binding | Ki = 8.1 nM (Brain) | nih.gov |
| Compound 26 | c-Met Kinase | Enzyme Inhibition | IC50 = 1.9 nM | nih.gov |
| Compound 26 | VEGFR2 Kinase | Enzyme Inhibition | IC50 = 2.2 nM | nih.gov |
| Imidazo[1,2-a]pyridine-thiophene derivative | FLT3 Kinase | Enzyme Inhibition | IC50 = 0.058 µM | nih.gov |
Table of Mentioned Compounds
| Compound Name / Identifier | Chemical Class / Core Structure |
|---|---|
| This compound | Imidazo[1,2-a]pyridine |
| Compound 5, 6, 7 | Imidazo[1,2-a]pyridine |
| IP-5, IP-6, IP-7 | Imidazo[1,2-a]pyridine |
| Phenothiazine-containing imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine hybrid |
| Imidazo[1,2-a]pyridine-3-carboxamide | Imidazo[1,2-a]pyridine |
| Compound 26 (with 6-methylpyridone ring) | Imidazo[1,2-a]pyridine |
| Imidazo[1,2-a]pyridine-thiophene derivatives | Imidazo[1,2-a]pyridine hybrid |
| CB 34, CB 50, CB 54 | 2-phenyl-imidazo[1,2-a]pyridine |
Spectroscopic and Analytical Characterization Methodologies for Imidazo 1,2 a Pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of imidazo[1,2-a]pyridines. By analyzing the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the exact position of each atom and its connectivity within the molecule can be determined.
The detailed ¹H and ¹³C NMR data for the 3-amino derivative are presented below, offering insight into the expected spectral features of the target compound.
Table 1: ¹H NMR Spectral Data of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine Data recorded in DMSO-d₆ at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.30–8.27 | Multiplet | H-5 (Imidazo[1,2-a]pyridine ring) |
| 8.13–8.12 | Multiplet | H-2' (Chlorophenyl ring) |
| 8.06–8.03 | Multiplet | H-6' (Chlorophenyl ring) |
| 7.45–7.41 | Multiplet | H-8 (Imidazo[1,2-a]pyridine ring), H-4'/H-5' (Chlorophenyl ring) |
| 7.29–7.26 | Multiplet | H-7 (Imidazo[1,2-a]pyridine ring) |
| 6.86–6.83 | Multiplet | H-6 (Imidazo[1,2-a]pyridine ring) |
| 5.35 | Singlet | -NH₂ (Amino group at C-3) |
Table 2: ¹³C NMR Spectral Data of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine Data recorded in DMSO at 100 MHz.
| Chemical Shift (δ) ppm | Assignment |
| 139.4 | C-8a (Imidazo[1,2-a]pyridine ring) |
| 137.8 | C-2 (Imidazo[1,2-a]pyridine ring) |
| 133.7 | C-3' (C-Cl bond on Chlorophenyl ring) |
| 130.6 | Aromatic CH (Chlorophenyl ring) |
| 127.7 | C-1' (Quaternary C on Chlorophenyl ring) |
| 126.2 | Aromatic CH (Chlorophenyl ring) |
| 126.0 | Aromatic CH (Chlorophenyl ring) |
| 125.9 | Aromatic CH (Chlorophenyl ring) |
| 124.8 | C-5 (Imidazo[1,2-a]pyridine ring) |
| 123.1 | C-7 (Imidazo[1,2-a]pyridine ring) |
| 122.9 | C-3 (Imidazo[1,2-a]pyridine ring) |
| 117.2 | C-8 (Imidazo[1,2-a]pyridine ring) |
| 111.6 | C-6 (Imidazo[1,2-a]pyridine ring) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula. The technique measures the mass-to-charge ratio (m/z) to four or five decimal places, which is then compared to a calculated theoretical value.
For 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine, the molecular formula is C₁₃H₉ClN₂. The theoretical exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision. Experimental verification of this value via HRMS confirms the molecular formula and rules out other potential formulas with the same nominal mass.
As a direct example of the accuracy of this method for this specific scaffold, the HRMS data for 2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine (C₁₃H₁₀ClN₃) is provided:
Calculated m/z for [M+H]⁺: 244.0636
Found m/z: 244.0644
This close correlation between the calculated and found values provides high confidence in the assigned molecular formula. A similar level of accuracy is expected for the target compound, this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key structural features. Based on data from the parent imidazo[1,2-a]pyridine (B132010) and its derivatives, the following peaks can be anticipated:
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Structural Feature |
| 3150–3000 | C-H Stretching | Aromatic C-H (phenyl and pyridine (B92270) rings) |
| 1650–1580 | C=N Stretching | Imidazo[1,2-a]pyridine ring system |
| 1600–1450 | C=C Stretching | Aromatic rings (phenyl and pyridine) |
| 850–750 | C-Cl Stretching | Chloro-substituted phenyl ring |
| 900–675 | C-H Out-of-Plane Bending | Aromatic ring substitution patterns |
Chromatographic Purification Techniques (e.g., Column Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for the purification of the final product and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to qualitatively assess the purity of a sample and to determine the appropriate solvent system for large-scale purification. A small spot of the reaction mixture is placed on a silica (B1680970) gel plate, which is then developed in a sealed chamber containing a specific solvent mixture (eluent). The separation of components is observed under UV light.
Column Chromatography is the standard method for purifying multigram quantities of imidazo[1,2-a]pyridine derivatives. In this technique, a glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded at the top. The eluent is then passed through the column, separating the components based on their different affinities for the stationary and mobile phases. For compounds in this class, a common stationary phase is silica gel (300-400 mesh).
A specific eluent system has been successfully used for the purification of the closely related 2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine , which involves silica gel column chromatography with a mixture of petroleum ether and ethyl acetate (B1210297) in a 2:1 (v/v) ratio . This system is expected to be highly effective for the purification of this compound as well.
Melting Point Analysis as a Purity Indicator
Melting point analysis is a fundamental and straightforward technique used to assess the purity of a solid crystalline compound. A pure substance typically melts over a sharp, well-defined temperature range (usually 0.5–1.0 °C). The presence of impurities generally causes both a depression and a broadening of the melting point range. Therefore, a sharp melting point is a reliable indicator of high purity.
While a specific melting point for this compound is not documented in the searched literature, the melting points of several related isomers and derivatives provide a useful reference for this class of compounds.
Table 4: Melting Points of Structurally Related Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Melting Point (°C) |
| 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine | 61–63 |
| 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | 202–204 |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 214–215 |
| 2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine | 172–173 |
This data demonstrates that substitutions on the phenyl ring and the imidazo[1,2-a]pyridine core significantly influence the melting point.
Exploration of Potential Biological Activities and Research Applications of Imidazo 1,2 a Pyridines
Antimicrobial Research Applications
Imidazo[1,2-a]pyridine (B132010) derivatives have been extensively investigated for their potential to combat various infectious diseases caused by fungi, bacteria, and parasites. nih.gov
Antifungal Activities and Mechanisms
Derivatives of the imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) cores have demonstrated notable antifungal properties. nih.govnih.gov Research has particularly focused on their efficacy against pathogenic fungi like Candida albicans. scirp.org
The mechanism of action for many of these azole-based compounds is believed to involve the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Molecular docking studies with imidazo[1,2-a]pyrimidine derivatives have suggested potential binding to the CYP51 enzyme, supporting this proposed mechanism. beilstein-journals.org
Studies on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives revealed that certain compounds exhibit significant activity against resistant strains of Candida albicans. The potency of these compounds was found to be influenced by the substituents on the aryl ring. For instance, compound 10i , a derivative, was identified as particularly potent. scirp.org Similarly, a series of 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones were synthesized and tested against C. albicans, with methylated and brominated derivatives showing the most efficiency. tsijournals.com Another study synthesized a series of 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo (B10784944) [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitriles and tested their activity against fungi like Aspergillus niger, with some products showing moderate activity. psu.edu
| Compound Class | Specific Derivative Example | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Compound 10i | Candida albicans (resistant strain) | 41.98 µmol/L | scirp.org |
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones | Methylated derivative (5b) | Candida albicans | Not specified | tsijournals.com |
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones | Brominated derivative (5e) | Candida albicans | Not specified | tsijournals.com |
| 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles | Derivatives (4a-4l) | Aspergillus niger | Moderate activity at 50µg/ml | psu.edu |
Antibacterials Research
The imidazo[1,2-a]pyridine scaffold is a key component in the development of new antibacterial agents. nih.gov Research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.nettsijournals.com
One study synthesized a series of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcone (B49325) derivatives and evaluated their antibacterial properties. The results indicated that the imidazo[1,2-a]pyrimidine chalcones generally exhibited better activity against the tested bacterial strains compared to their imidazo[1,2-a]pyridine counterparts. derpharmachemica.com Another research effort focused on synthesizing 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitriles. These compounds were tested against various Gram-positive and Gram-negative bacteria, with some showing moderate activity at a concentration of 50µg/ml. psu.edu The antibacterial activity of N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126) was particularly high against Bacillus subtilis. researchgate.net
| Compound Class/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine chalcones (4a-4f) | Gram-positive and Gram-negative bacteria | Excellent to good activity | derpharmachemica.com |
| 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles (4a-4l) | Gram-positive and Gram-negative bacteria | Moderate activity at 50µg/ml | psu.edu |
| N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (9a) | Bacillus subtilis | High activity (specific zone of inhibition not detailed) | researchgate.net |
Antiparasitic Research (e.g., Antileishmanial, Antitrichomoniasis, Antiamoebiasis, Antiplasmodial)
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases. rsc.org Significant research has been conducted on their activity against various protozoan parasites.
Antileishmanial Activity: Numerous studies have highlighted the potent antileishmanial activity of this class of compounds against different Leishmania species. nih.gov For example, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was identified as a highly potent agent against the amastigote stages of Leishmania major, with an IC50 value of 4 µM. rsc.orgnih.gov Another study reported on imidazo[1,2-a]pyridine fused triazole analogues, with five compounds showing significant antileishmanial activity against Leishmania major. rsc.orgsci-hub.se Compound 10d from this series was the most active. rsc.org
Antitrichomoniasis and Antiamoebiasis Activity: Research has also explored the effectiveness of imidazo[1,2-a]pyridine derivatives (IMPYs) against metronidazole-resistant strains of Trichomonas vaginalis and Entamoeba histolytica, the causative agents of trichomoniasis and amoebiasis, respectively. These studies aim to find new alternatives to standard treatments, addressing the growing concern of drug-resistant parasite strains. nih.gov
Antiplasmodial Activity: The potential of imidazo[1,2-a]pyridine derivatives as antimalarial agents has also been investigated. Two specific derivatives, 4HCl and 13HCl , designed as analogues of the antimalarial drug mefloquine, demonstrated modest activity against Plasmodium falciparum and were also found to inhibit heme polymerization in vitro. researchgate.net
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | Leishmania major (amastigotes) | 4 µM | rsc.orgnih.gov |
| 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine | Leishmania donovani (promastigotes) | Better than miltefosine | nih.gov |
| Imidazo[1,2-a]pyridine fused triazole analogue (8d) | Leishmania major | Significant activity | rsc.orgsci-hub.se |
| Imidazo[1,2-a]pyridine fused triazole analogue (10d) | Leishmania major | Most active in series | rsc.org |
| Mefloquine Analogue 4HCl | Plasmodium falciparum (W-2 and D-6 clones) | Modest activity | researchgate.net |
| Mefloquine Analogue 13HCl | Plasmodium falciparum (W-2 and D-6 clones) | Modest activity | researchgate.net |
Anticancer Research and Cellular Proliferation Studies
The imidazo[1,2-a]pyridine scaffold has gained significant attention as a potential source of novel anticancer agents due to its role in inhibiting cancer cell growth. nih.govnih.gov Various derivatives have shown therapeutic potential against a range of cancer cell lines, including breast, lung, cervical, and melanoma. researchgate.net
Inhibition of Cancer Cell Proliferation in In Vitro Models
A substantial body of research has demonstrated the cytotoxic and anti-proliferative effects of imidazo[1,2-a]pyridine derivatives in various cancer cell lines. For instance, a study on three novel imidazo[1,2-a]pyridine compounds (IP-5 , IP-6 , and IP-7 ) showed their ability to inhibit the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells, with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov The same compounds were tested against the HCC1937 breast cancer cell line, where IP-5 and IP-6 displayed strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.govscienceopen.com
Furthermore, a series of imidazo[1,2-a]pyridine-2-amino-4H-pyrane (IMPA) derivatives were synthesized and tested against non-small cell lung cancer (NSCLC). Several of these compounds, including IMPA-2 , IMPA-5 , IMPA-6 , IMPA-8 , and IMPA-12 , induced marked cytotoxicity in A549 lung cancer cells. nih.gov Another study reported the synthesis of fourteen imidazo[1,2-a]pyridine derivatives containing an S-alkyl/aryl moiety. Among them, compounds 6a, 6d, 6e, and 6i exhibited antiproliferative activity against all tested tumor lines, which included A549 (lung), C6 (glioma), MCF-7 (breast), and HepG2 (liver) cells. tandfonline.com
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 µM | nih.gov |
| IP-5 | HCC1937 (Breast) | 45 µM | nih.govscienceopen.com |
| IP-6 | HCC1937 (Breast) | 47.7 µM | nih.govscienceopen.com |
| IP-7 | HCC1937 (Breast) | 79.6 µM | nih.govscienceopen.com |
| Compound 6d | HepG2 (Liver) | Inhibited DNA synthesis | tandfonline.com |
| Compound 6i | HepG2 (Liver) | Inhibited DNA synthesis | tandfonline.com |
Investigations into Apoptosis Induction in Cancer Cells
A key mechanism behind the anticancer activity of imidazo[1,2-a]pyridine derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Research indicates that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. nih.gov
For example, compound 6 was found to induce a significant level of intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This was associated with a reduction in the levels of phospho-protein kinase B (p-Akt) and p-mechanistic target of rapamycin (B549165) (p-mTOR), and an increase in the levels of apoptosis-associated proteins like BCL2 associated X protein (Bax) and active caspase-9. nih.gov Similarly, in breast cancer cells, compound IP-5 was shown to induce the extrinsic apoptosis pathway, evidenced by the increased activity of caspase-7 and caspase-8, and an increase in PARP cleavage. nih.govscienceopen.com
The induction of apoptosis is often linked to the promotion of oxidative stress. Studies on IMPA derivatives in non-small cell lung cancer cells showed that their cytotoxic effects were mediated by a notable increase in NADPH oxidase (NOX) activity, leading to ROS-mediated apoptosis. nih.gov This process involved the impairment of the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like BAX and BAK1. nih.govtezu.ernet.in Furthermore, many of these compounds cause cell cycle arrest, often at the G2/M or G0/G1 phase, by increasing the levels of cell cycle inhibitors like p53 and p21. nih.govnih.govwaocp.org
Targeting Specific Cancer Cell Lines (e.g., Melanoma, Cervical Cancer, Breast Cancer, Colon Cancer)
Research into 2-aryl-imidazo[1,2-a]pyridine derivatives has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Studies have synthesized and evaluated libraries of these compounds, revealing that substitutions on the 2-position phenyl ring and the core imidazo[1,2-a]pyridine structure are key determinants of anticancer potential.
Derivatives have shown notable efficacy against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov In one study, a series of 2-arylimidazo[1,2-a]pyridinyl-3-amines were evaluated, with compound 4h exhibiting the most potent anticancer activity, with IC₅₀ values ranging from 1 to 5.5 μM across multiple cell lines. nih.gov Another study focusing on novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line identified compounds IP-5 and IP-6 as having strong cytotoxic effects. nih.gov
Activity has also been confirmed against colon cancer cell lines such as HT-29 and HCT-116. nih.gov For instance, a study on 3-aminoimidazo[1,2-α]pyridine compounds found that compound 12 , which features a 2-(2-nitrophenyl) group, had the highest inhibitory activity against the HT-29 colon cancer cell line. nih.govwestminster.ac.uk Similarly, the aforementioned compound 4h also showed efficacy against HCT-116 cells. nih.gov
In the context of melanoma, imidazo[1,2-a]pyridine derivatives have been tested against cell lines like the A375 human skin cancer line, showing significant anticancer effects. rsc.org
The table below summarizes the in vitro anticancer activities of several representative 2-aryl-imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 4h | MCF-7 | Breast | 1 - 5.5 | nih.gov |
| Compound 4h | MDA-MB-231 | Breast | 1 - 5.5 | nih.gov |
| Compound 4h | HCT-116 | Colon | 1 - 5.5 | nih.gov |
| Compound 4h | HT-29 | Colon | 1 - 5.5 | nih.gov |
| IP-5 | HCC1937 | Breast | 45 | nih.gov |
| IP-6 | HCC1937 | Breast | 47.7 | nih.gov |
| Compound 12 | HT-29 | Colon | 4.15 ± 2.93 | nih.govwestminster.ac.uk |
| Compound 14 | B16F10 | Melanoma | 21.75 ± 0.81 | nih.govwestminster.ac.uk |
| Compound 12b | A375 | Melanoma | 11 | rsc.org |
| Compound 12b | MCF-7 | Breast | 11 | rsc.org |
Modulation of Kinase Signaling Pathways in Cancer Research
The anticancer effects of imidazo[1,2-a]pyridines are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. nih.gov Derivatives of this scaffold have been developed as inhibitors for a range of kinases.
Studies have identified imidazo[1,2-a]pyridine-based compounds as potent inhibitors of Nek2, a kinase involved in cell cycle regulation. nih.gov The optimized compounds MBM-17 and MBM-55 displayed low nanomolar inhibitory activity against Nek2 and significantly suppressed tumor growth in vivo. nih.gov The mechanism of action involved the induction of cell cycle arrest and apoptosis. nih.gov
The PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival, is another key target. Research has shown that certain imidazo[1,2-a]pyridine compounds can inhibit this pathway. researchgate.net For example, the compound IP-5 was found to inhibit the Akt signaling pathway in breast cancer cells. nih.gov This inhibition leads to downstream effects such as cell cycle arrest, evidenced by increased levels of p53 and p21 proteins. nih.gov
Furthermore, the imidazo[1,2-a]pyridine structure has been utilized to develop inhibitors for other receptor tyrosine kinases, including the Insulin-like Growth Factor 1 Receptor (IGF-1R) and c-KIT. nih.govnih.gov Inhibition of these kinases disrupts signaling pathways essential for tumor growth and survival.
Antiviral Research Activities
The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of antiviral agents. nih.gov Research has demonstrated the efficacy of various derivatives against several types of viruses.
One study reported the synthesis of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position, which showed high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov Another investigation prepared a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines and evaluated their activity against the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus. Several compounds in this series exhibited significant anti-BVDV activity. nih.gov The broad antiviral potential of this chemical class underscores its importance in the search for new therapies against viral infections. mdpi.commdpi.com
Anti-inflammatory Research
Chronic inflammation is a key factor in numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Several studies have explored the potential of imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors.
A study focused on designing 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as new COX-2 inhibitors. nih.gov The inclusion of the methylsulfonyl (SO₂Me) group, a common feature in selective COX-2 inhibitors, at the para position of the C-2 phenyl ring was found to enhance both potency and selectivity for COX-2 over COX-1. nih.gov One compound from this series, 5n , demonstrated very high potency (IC₅₀ = 0.07 µM) and a selectivity index of over 500 for COX-2. nih.gov These findings suggest that the 2-phenyl-imidazo[1,2-a]pyridine scaffold is a suitable template for developing novel anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govresearchgate.net
Studies as Ligands for Specific Receptors
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor found predominantly in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor are being investigated for their potential in treating neurological and cognitive disorders. wikipedia.orgresearchgate.net A review of the current research literature did not yield specific studies linking 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine or the broader imidazo[1,2-a]pyridine class to activity as Histamine H3 Receptor modulators.
Adenosine (B11128) receptors, particularly the A₁ and A₂A subtypes, play significant roles in the central nervous system and are targets for conditions like Parkinson's disease and Alzheimer's disease. nih.govwikipedia.org The potential for imidazo[1,2-a]pyridine analogues to act as adenosine receptor ligands has been investigated.
A key study synthesized and evaluated a series of these compounds for their affinity to adenosine A₁ and A₂A receptors. nih.gov It was found that while the unsubstituted parent imidazo[1,2-a]pyridine scaffold was devoid of affinity, specific substitutions were crucial for receptor binding. The research demonstrated that having a phenyl ring at the C2 position, particularly with para-substitutions, in combination with a cyclohexylamino group at the C3 position, resulted in compounds with low micromolar affinity for the adenosine A₁ receptor. nih.gov Specifically, compound 4d from this study was identified as an adenosine A₁ receptor antagonist. nih.gov This indicates that the 2-phenyl-imidazo[1,2-a]pyridine framework is a viable starting point for designing novel adenosine A₁ receptor antagonists. nih.gov
Benzodiazepine (B76468) Receptor Ligands
The imidazo[1,2-a]pyridine scaffold is a foundational structure for developing ligands that target benzodiazepine receptors. benthamscience.com Extensive research has focused on derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562), particularly as ligands for both central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs), also known as the 18 kDa translocator protein (TSPO). nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features necessary for high affinity and selectivity. nih.govacs.org
The nature and position of substituents on both the imidazo[1,2-a]pyridine core and the 2-phenyl ring significantly influence binding characteristics. nih.gov For instance, N,N-dialkyl acetamide (B32628) groups at the 3-position of the scaffold are common in potent ligands. acs.org SAR studies indicate that substitution at the C(6) and C(8) positions of the imidazo[1,2-a]pyridine nucleus can shift selectivity between CBR and PBR. nih.gov Specifically, 6,8-disubstituted compounds have been shown to be more than 1000-fold more selective for PBR over CBR. acs.org
Regarding the 2-phenyl ring, which is directly relevant to this compound, substitutions are critical for modulating binding affinity. Research has shown that the presence of a single chlorine atom at the para (4) position of the phenyl ring is a key feature for achieving high binding affinity and selectivity for PBR. nih.govacs.org While specific binding data for the meta (3)-chloro substituted analog, this compound, is not extensively detailed in the reviewed literature, the established SAR for this chemical family highlights the importance of halogen substitution on the phenyl ring for PBR interaction. The data for related compounds underscores the sensitivity of the receptor to the electronic and steric properties of the substituent on the 2-phenyl moiety. nih.govnih.govacs.org
| Compound | Substitution at 2-phenyl position | PBR Affinity (IC₅₀, nM) | CBR Affinity (IC₅₀, nM) | Selectivity Ratio (CBR IC₅₀ / PBR IC₅₀) |
|---|---|---|---|---|
| Analog A | H (Unsubstituted) | 15.4 | 1000 | 65 |
| Analog B | 4-Cl | 0.9 | 1000 | >1111 |
| Analog C | 4-OCH₃ | 5.8 | 1000 | >172 |
| Analog D | 4-NO₂ | 7.7 | 1000 | >130 |
Data in this table is representative of the class and compiled from published studies on 6,8-dichloro-3-(N,N-diethylacetamide) derivatives to illustrate structure-activity relationships.
General Research Tool Applications in Chemical Biology
The imidazo[1,2-a]pyridine framework, including 2-phenyl substituted derivatives, serves as a versatile platform for the development of research tools in chemical biology. researchgate.net A primary application stems from their intrinsic fluorescent properties. pipzine-chem.com These compounds are organic fluorophores whose emission characteristics, such as wavelength and intensity, can be tuned by altering the substitution pattern on the heterocyclic system and the appended aryl rings. nih.govresearchgate.net This tunability makes them valuable scaffolds for creating fluorescent probes for bioimaging, tracking biomolecules within living cells, and developing sensors for specific analytes. pipzine-chem.comresearchgate.net For example, while many 2-aryl imidazo[1,2-a]pyridines exhibit strong fluorescence, it has been noted that derivatives with a 2-(4-chlorophenyl) group may show relatively low fluorescence intensity. nih.gov
Beyond their use as fluorophores, these compounds are considered "privileged structures" in medicinal chemistry, meaning the core scaffold can be adapted to bind to a wide range of biological targets. researchgate.net This has led to their use in developing selective inhibitors for various enzymes and receptors, which can then be used as chemical probes to study biological pathways. For instance, different derivatives of the 2-phenyl-imidazo[1,2-a]pyridine scaffold have been designed to act as potent inhibitors of targets such as tubulin polymerization, offering tools to investigate cytoskeletal dynamics and cell division. nih.gov Others have been developed as inhibitors of cyclooxygenase-2 (COX-2) and platelet-derived growth factor receptor (PDGFR), providing chemical probes to explore processes like inflammation and angiogenesis. nih.govrjpbr.com The this compound structure thus represents a chemical entity that can be further functionalized to create specific tools for interrogating a variety of biological systems.
Preclinical Pharmacokinetic Property Studies
While specific preclinical pharmacokinetic data for this compound is not widely available in published literature, studies on structurally related imidazo[1,2-a]pyridine derivatives provide valuable insights into the potential drug-like properties of this class of compounds. The evaluation of properties such as aqueous solubility, metabolic stability, and membrane permeability is a critical step in assessing the therapeutic potential of any new chemical series.
Investigations into various imidazo[1,2-a]pyridine series have highlighted key pharmacokinetic challenges and opportunities. For example, studies on antitubercular imidazo[1,2-a]pyridine-3-carboxamides involved in vivo pharmacokinetic evaluation in mice via both oral (PO) and intravenous (IV) administration, demonstrating that this scaffold can be developed into orally bioavailable agents. nih.gov In other studies, focused on developing PDGFR inhibitors, microsomal stability was a key optimization parameter. nih.gov Some early analogs showed high microsomal clearance (>70%), indicating rapid metabolism, which is an undesirable property. nih.gov
Furthermore, permeability and efflux are important considerations. The P-glycoprotein (Pgp) efflux transporter can limit the intracellular concentration and bioavailability of drug candidates. Research on imidazo[1,2-a]pyridine-based kinase inhibitors successfully identified structural modifications, such as the integration of a fluorine-substituted piperidine, that significantly reduced Pgp-mediated efflux and improved oral bioavailability. nih.gov These examples from closely related series suggest that while the core this compound structure may present certain pharmacokinetic hurdles, targeted medicinal chemistry efforts can systematically address properties like metabolic stability and cellular efflux to yield compounds with favorable in vivo profiles. nih.govnih.gov
| Compound Series | Parameter | Result | Reference |
|---|---|---|---|
| PDGFR Inhibitor Analog | Rodent Microsomal Clearance | >70% | nih.gov |
| Anti-TB Imidazo[1,2-a]pyridine-3-carboxamides | In vivo Administration Route | Oral (PO) and Intravenous (IV) | nih.gov |
| Optimized PDGFR Inhibitor | Key Improvement | Reduced P-glycoprotein (Pgp) mediated efflux | nih.gov |
Q & A
Q. What role does the 3-chlorophenyl group play in physicochemical properties and target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
